Researchers may use alcuronium chloride to study how muscles receive signals from nerves. By blocking these signals, researchers can learn more about the mechanisms involved in neuromuscular transmission. Source: [Introduction to Autonomic Pharmacology: ]
Alcuronium chloride may be used in animal studies to create specific physiological conditions. For example, researchers might use it to induce muscle paralysis in animals for certain experiments. Source: [Animal models in cardiovascular research: ]
Alcuronium chloride, also known as Alloferin or N,N'-diallyl-bis-nortoxiferine, is a semi-synthetic neuromuscular blocking agent derived from C-toxiferine I, an alkaloid obtained from the plant Strychnos toxifera. This compound is primarily utilized in clinical settings for its ability to induce skeletal muscle relaxation, making it particularly valuable during surgical procedures that require muscle paralysis. Alcuronium chloride acts as a competitive antagonist at nicotinic acetylcholine receptors located at the neuromuscular junction, effectively blocking the action of acetylcholine and preventing muscle contraction .
Alcuronium chloride acts as a competitive antagonist at the neuromuscular junction. It binds to the acetylcholine receptor, preventing the binding of acetylcholine, the neurotransmitter responsible for muscle contraction []. This leads to skeletal muscle relaxation, a crucial effect in surgical procedures and mechanical ventilation.
Alcuronium chloride is a highly toxic compound.
The primary biological activity of alcuronium chloride is its role as a neuromuscular blocker. Its mechanism includes:
Alcuronium chloride is primarily used in medical settings for:
Interaction studies have highlighted several important aspects regarding alcuronium chloride:
Alcuronium chloride shares similarities with several other neuromuscular blocking agents. Here are some comparable compounds:
| Compound Name | Mechanism of Action | Duration of Action | Unique Features |
|---|---|---|---|
| Tubocurarine | Competitive antagonist at nicotinic receptors | Intermediate (30-60 min) | First neuromuscular blocker used clinically |
| Pancuronium | Competitive antagonist at nicotinic receptors | Long (60-90 min) | Has vagolytic effects; increases heart rate |
| Vecuronium | Competitive antagonist at nicotinic receptors | Intermediate (30-60 min) | Less cardiovascular side effects |
| Rocuronium | Competitive antagonist at nicotinic receptors | Short (30-40 min) | Rapid onset; often used for rapid sequence intubation |
Alcuronium chloride is unique due to its rapid onset and shorter duration of action compared to its parent compound C-toxiferine I. It exhibits a potency approximately 1.5 times greater than tubocurarine while producing minimal histamine release, making it a preferable choice in certain surgical contexts where rapid recovery from neuromuscular blockade is desired . Additionally, its specific interactions with cardiac muscarinic receptors set it apart from other neuromuscular blockers.
Alcuronium chloride represents a complex bis-quaternary ammonium alkaloid with the molecular formula C₄₄H₅₀Cl₂N₄O₂ and a molecular weight of 737.81 g/mol [1] [2] [3]. The compound exhibits a highly sophisticated three-dimensional architecture characterized by an intricate polycyclic framework derived from the curare alkaloid family [4] [1].
The molecular structure features a bis-quaternary ammonium core consisting of two quaternary nitrogen centers, each bearing a prop-2-enyl (allyl) substituent [4] [5]. This bis-cationic structure (+2 charge) is balanced by two chloride counterions, forming the dichloride salt [1] [2]. The compound possesses ten defined stereogenic centers out of ten total stereogenic centers, indicating complete stereochemical definition [6]. Additionally, the molecule contains two E/Z geometric centers, contributing to its stereochemical complexity [6].
The International Union of Pure and Applied Chemistry name reflects this structural complexity: (E)-2-[(1S,9Z,11S,13S,14R,17S,25Z,27S,30R,33S,35S,36S,38E)-38-(2-hydroxyethylidene)-14,30-bis(prop-2-enyl)-8,24-diaza-14,30-diazoniaundecacyclo... dichloride [2]. The canonical Simplified Molecular Input Line Entry System representation provides a detailed encoding of the stereochemical information: C=CC[N@@+]12[C@@H]3[C@]4(C5=CC=CC=C5N/6[C@H]4/C(=C\N7[C@H]8/C(=C6)/[C@@H]9/C(=C\CO)/C[N@+]4(C@HC9)CC=C)/C@@H/C(=C\CO)/C1)CC2 [7] [8].
The molecule exhibits absolute stereochemistry, meaning that the spatial arrangement of atoms around each chiral center has been definitively established [6]. This stereochemical precision is crucial for understanding structure-activity relationships and ensuring pharmaceutical consistency. The compound crystallizes in one of the chiral space groups, reflecting its inherent chirality and lack of internal symmetry planes [6].
Table 1: Basic Chemical Properties
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | (E)-2-[(1S,9Z,11S,13S,14R,17S,25Z,27S,30R,33S,35S,36S,38E)-38-(2-hydroxyethylidene)-14,30-bis(prop-2-enyl)-8,24-diaza-14,30-diazoniaundecacyclo... dichloride | [2] |
| Molecular Formula | C₄₄H₅₀Cl₂N₄O₂ | [1] [2] [3] |
| Molecular Weight (g/mol) | 737.81 | [2] [9] |
| CAS Registry Number | 15180-03-7 | [2] |
| Physical State | Solid | [10] [11] |
| Appearance | White powder | [11] |
| Stereochemistry | ABSOLUTE | [6] |
| Defined Stereocenters | 10/10 | [6] |
Table 2: Structural Features
| Feature | Description | Significance | Reference |
|---|---|---|---|
| Bis-quaternary ammonium structure | Two quaternary nitrogen centers | Core pharmacophore for neuromuscular activity | [4] [1] |
| N-allyl substituents | Prop-2-enyl groups on both nitrogen atoms | Enhanced biotransformation potential | [4] [5] |
| Exocyclic double bonds | Two exocyclic C=C double bonds | Structural rigidity and stereochemistry | [12] [13] |
| Hydroxyethylidene groups | Two (2-hydroxyethylidene) side chains | Hydrogen bonding capability | [1] [2] |
| Stereogenic centers | 10 defined stereogenic centers | Complex three-dimensional structure | [6] |
| E/Z centers | 2 E/Z geometric centers | Geometric isomerism | [6] |
| Charge state | +2 (dication with 2 Cl⁻ counterions) | Salt formation and solubility | [1] [2] |
Alcuronium chloride represents a seminal achievement in medicinal chemistry as a semi-synthetic derivative of C-toxiferine I, a naturally occurring bis-quaternary alkaloid obtained from Strychnos toxifera [4] [5]. Toxiferine I, also known as C-toxiferine I, constitutes one of the most potent plant alkaloids known and serves as the principal active component of calabash curare [14] [15]. This natural product exhibits extraordinary potency, being approximately 170 times more potent than tubocurarine at the neuromuscular junction [14].
The derivation process involves strategic chemical modification of the parent compound's nitrogen substituents. C-toxiferine I naturally possesses N-methyl groups at both quaternary nitrogen centers [4] [5]. The semi-synthetic transformation replaces both N-methyl groups with N-allyl (prop-2-enyl) moieties, yielding N,N-diallyl-bis-nortoxiferine, which is recognized as alcuronium [4] [5].
This structural modification fundamentally alters the pharmacological profile of the molecule. While C-toxiferine I exhibits very long-acting neuromuscular blocking properties with a duration of total paralysis extending beyond eight hours, alcuronium demonstrates significantly reduced duration of action, with recovery to baseline occurring within approximately two hours [4] [15]. The parent compound C-toxiferine I has been characterized as having an extremely prolonged duration of neuromuscular blockade, making it unsuitable for clinical applications requiring precise control over muscle relaxation [4] [5].
The natural source organism, Strychnos toxifera, belongs to the Loganiaceae family and serves as the botanical origin for calabash curare preparations [14] [16] [17]. Indigenous peoples of South America have historically utilized extracts from this plant species for arrow poisons due to the extreme potency of the contained alkaloids [14] [16]. The isolation and characterization of C-toxiferine I was first accomplished by Wieland, Bähr, and Witkop in 1941, although they could produce only microgram quantities due to the complexity of the extraction process [14].
Table 4: Semi-synthetic Derivation Comparison
| Parameter | C-toxiferine I | Alcuronium chloride | Reference |
|---|---|---|---|
| Parent compound | Natural alkaloid | Semi-synthetic derivative | [4] [14] [5] |
| Source organism | Strychnos toxifera | Derived from C-toxiferine I | [4] [14] [16] [17] |
| Key structural modification | N-methyl groups | N-allyl substitution | [4] [5] |
| Number of N-substituent changes | 0 (parent) | 2 (both N-methyl → N-allyl) | [4] [5] |
| Resulting bioactivity change | Very long acting | Shorter acting | [4] [5] [15] |
| Duration of action | 8+ hours total paralysis | ~2 hours to recovery | [15] |
| Onset of action | Slower | More rapid | [4] [5] |
| Potency vs tubocurarine | ~170× more potent | ~1.5× more potent | [4] |
| Biotransformation potential | Limited | Enhanced | [4] [5] |
The replacement of N-methyl groups with N-allyl substituents in alcuronium represents a paradigmatic example of structure-activity relationship optimization in medicinal chemistry. This modification profoundly impacts multiple aspects of the compound's pharmacological profile, including onset kinetics, duration of action, metabolic susceptibility, and overall clinical utility [4] [5].
The incorporation of allylic functions introduces enhanced potential areas for biotransformation [4] [5]. The allyl groups provide sites for metabolic oxidation and conjugation reactions that are absent in the parent C-toxiferine I molecule. This enhanced biotransformation potential directly correlates with the observed reduction in duration of neuromuscular blocking action compared to the parent compound [4] [5].
Pharmacokinetic studies demonstrate that alcuronium exhibits a plasma half-life of 198.75 minutes with a clearance of 1.30 mL/min/kg and a volume of distribution of 0.32 L/kg [18] [8]. The compound undergoes minimal biotransformation, with approximately 61% ± 20% recovered unchanged in urine over 12 hours [19]. This finding suggests that while the N-allyl substitution enhances biotransformation potential relative to C-toxiferine I, the compound still exhibits considerable metabolic stability.
The onset of neuromuscular blockade occurs within 2.2 ± 1.2 minutes following intravenous administration, with the time to 25% recovery averaging 54 ± 14 minutes and a recovery index of 37 ± 11 minutes [18] [19]. These kinetic parameters represent significant improvements over the parent compound in terms of clinical controllability and predictability.
The N-allyl modification also influences the compound's interaction with various receptor systems. Alcuronium exhibits binding affinity for muscarinic M₂ receptors with an EC₅₀ value of 8.70, demonstrating allosteric modulation capabilities [20] [8]. This property contributes to the observed vagolytic effects, manifesting as selective atropine-like blockade of cardiac muscarinic receptors [4].
Importantly, the pharmacological action of alcuronium remains readily reversible by neostigmine, similar to its parent compound [4]. However, the enhanced biotransformation potential provided by the N-allyl substituents contributes to more predictable recovery kinetics compared to C-toxiferine I.
Table 6: N-Allyl Modification Effects on Bioactivity
| Parameter | C-toxiferine I | Alcuronium Chloride | Reference |
|---|---|---|---|
| Pharmacological Target | Nicotinic acetylcholine receptors | Nicotinic acetylcholine receptors | [4] [14] [15] |
| Mechanism of Action | Competitive antagonist | Competitive antagonist | [4] [14] [15] |
| Onset Time (minutes) | Slower onset | 2.2 ± 1.2 | [18] [19] |
| Duration to 25% Recovery (minutes) | Not available | 54 ± 14 | [18] [19] |
| Recovery Index (minutes) | Not available | 37 ± 11 | [18] [19] |
| Plasma Half-life (minutes) | Very prolonged | 198.75 | [18] [19] |
| Clearance (mL/min/kg) | Not available | 1.30 | [18] [8] |
| Volume of Distribution (L/kg) | Not available | 0.32 | [18] [8] |
| Urinary Excretion (%) | Not available | 61 ± 20 | [19] |
| Histamine Release | Not available | Minimal | [4] |
| Vagolytic Effect | Not available | Present (atropine-like) | [4] |
| Reversibility by Neostigmine | Yes (with neostigmine) | Yes (readily reversed) | [4] |
Table 3: Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| Solubility in water (g/100mL) | 10-100 | [10] |
| Melting point | Not available | [10] [11] |
| Boiling point | Not available | [10] [11] |
| Density | Not available | [10] [11] |
| Flash point | Not applicable | [10] |
| Stability | Stable under normal conditions | [10] |
| pH (solution) | Not available | [10] |
| Partition coefficient (Log Kow) | Not available | [10] |
Table 5: Molecular Descriptors and Structural Identifiers
| Descriptor/Identifier | Value | Reference |
|---|---|---|
| SMILES (Canonical) | C=CC[N@@+]12[C@@H]3[C@]4(C5=CC=CC=C5N/6[C@H]4/C(=C\N7[C@H]8/C(=C6)/[C@@H]9/C(=C\CO)/C[N@+]4(C@HC9)CC=C)/C@@H/C(=C\CO)/C1)CC2 | [7] [8] |
| InChI | InChI=1S/C44H50N4O2/c1-3-17-47-19-15-43-35-9-5-7-11-37(35)45-26-34-32-24-40-44(16-20-48(40,18-4-2)28-30(32)14-22-50)36-10-6-8-12-38(36)46(42(34)44)25-33(41(43)45)31(23-39(43)47)29(27-47)13-21-49 | [7] [8] |
| InChIKey | MUQUYTSLDVKIOF-CHJKCJHBSA-N | [7] [8] |
| CLOGP | -5.52 | [8] |
| TPSA (Ų) | 46.94 | [8] |
| Hydrogen Bond Acceptors | 6 | [8] |
| Hydrogen Bond Donors | 2 | [8] |
| Rotatable Bonds | Not available | [8] |
| Lipinski Rule Violations | 1 | [8] |
| Exact Mass (Da) | 666.9046 | [7] [8] |
Table 7: Stereochemical Features
| Feature | Description | Significance | Reference |
|---|---|---|---|
| Total Stereogenic Centers | 10 stereogenic centers total | Determines 3D molecular shape | [6] |
| Defined Stereogenic Centers | All 10 centers are defined | Ensures stereochemical purity | [6] |
| E/Z Geometric Centers | 2 E/Z centers present | Controls geometric isomerism | [6] |
| Absolute Configuration Available | Absolute stereochemistry determined | Enables structure-activity relationships | [6] |
| Optical Activity | Optically active compound | Affects biological activity | [6] |
| Chiral Space Group | Crystallizes in chiral space group | Influences solid-state properties | [6] |
| Stereochemical Complexity | Highly complex 3D structure | Critical for receptor binding | [6] |
| Enantiomeric Forms | Exists as single enantiomer | Pharmaceutical importance | [6] |
| Diastereomeric Relationships | Multiple diastereomeric possibilities | Structural diversity potential | [6] |
Flammable;Acute Toxic